molecular formula C10H15N3O2 B3059938 [2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine CAS No. 1439902-42-7

[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine

Cat. No. B3059938
CAS RN: 1439902-42-7
M. Wt: 209.24
InChI Key: UXHQZCZWLCTCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine” is a chemical compound with the molecular formula C10H15N3O2 . It has a molecular weight of 209.24 . The compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Bone Disorder Treatment

  • A compound with a 2-aminopyrimidine template, which includes "[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine", was found to target the Wnt beta-catenin cellular messaging system, showing potential in the treatment of bone disorders. The compound demonstrated a dose-dependent increase in trabecular bone formation rate in rats (Pelletier et al., 2009).

Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, related to "this compound", have been synthesized and showed anticonvulsant activity. These compounds were observed to offer seizure protection in various models (Pandey & Srivastava, 2011).

Antidepressant Drug Candidates

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to "this compound", have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Photocytotoxicity in Red Light

  • Iron(III) complexes incorporating pyridin-2-yl)methanamine, a structure similar to "this compound", displayed unprecedented photocytotoxicity in red light to various cell lines. These complexes were ingested in the nucleus of HeLa and HaCaT cells and interacted with calf thymus DNA (Basu et al., 2014).

Antimicrobial Activity

  • Pyrimidine derivatives, closely related to "this compound", have been researched for their anti-inflammatory, analgesic, antimicrobial, antiviral, and interferon-inducing activities. New pyrimidine derivatives are synthesized regularly for building small molecule libraries to discover drug candidates (Xavier et al., 2013).

Cancer Research

  • New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands related to "this compound" demonstrated anticancer activity against various human cancerous cell lines, showing potential in cancer research (Mbugua et al., 2020).

Safety and Hazards

“[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

[2-(oxan-4-yloxy)pyrimidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c11-7-8-1-4-12-10(13-8)15-9-2-5-14-6-3-9/h1,4,9H,2-3,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQZCZWLCTCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188786
Record name 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439902-42-7
Record name 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinemethanamine, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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